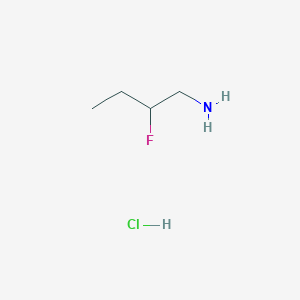

2-Fluorobutan-1-amine hydrochloride

Descripción

2-Fluorobutan-1-amine hydrochloride (C₄H₁₁ClFN) is a fluorinated primary amine hydrochloride salt with a molecular weight of 127.587 g/mol (monoisotopic mass: 127.0564 g/mol) . Its structure features a fluorine atom at the β-position of the butanamine backbone and a hydrochloride counterion, enhancing solubility in polar solvents. Key identifiers include:

- CAS Registry Number: 1384429-67-7

- ChemSpider ID: 28547271

- Synonyms: 2-Fluoro-1-butanamine hydrochloride, MolPort-023-197-928, AKOS026744555 .

As a specialized building block, it is marketed by suppliers like CymitQuimica at premium pricing (€1,057.00 for 50 mg), reflecting its niche applications in organic synthesis and pharmaceutical research .

Propiedades

IUPAC Name |

2-fluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-2-4(5)3-6;/h4H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFJSNTVZBKQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluorobutan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated butane derivative with ammonia or an amine. For example, 2-fluorobutane can be reacted with ammonia in the presence of a suitable catalyst to produce 2-fluorobutan-1-amine. This amine can then be converted to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 2-fluorobutan-1-amine hydrochloride typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Products may include nitriles or oxides.

Reduction: Products may include simpler amines or hydrocarbons.

Substitution: Products depend on the nucleophile used, such as alcohols or other amines.

Aplicaciones Científicas De Investigación

2-Fluorobutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-fluorobutan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. This can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-fluorobutan-1-amine hydrochloride are best contextualized against related amine hydrochlorides.

Table 1: Comparative Analysis of Structurally Similar Amine Hydrochlorides

Key Comparative Insights

This may improve solubility and metabolic stability in drug design . Cyclopropane-containing analogs (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) introduce steric strain, which can increase reactivity in ring-opening reactions or stabilize conformational geometries in target molecules .

Functional Group Impact :

- Phenyl-substituted amines (e.g., 2-phenylbutan-1-amine) exhibit higher lipophilicity, favoring blood-brain barrier penetration—a critical factor in CNS-active pharmaceuticals .

- Chiral centers in compounds like (1R)-2-methyl-1-phenylbutan-1-amine hydrochloride underscore their utility in enantioselective synthesis, where stereochemistry dictates pharmacological activity .

Applications and Synthesis :

- 2-Fluorobutan-1-amine hydrochloride is primarily a building block for fluorinated intermediates, whereas cyclopropane and phenyl-substituted derivatives are leveraged in medicinal chemistry for their unique structural motifs .

- The high cost of 2-fluorobutan-1-amine hydrochloride (€1,057.00/50 mg) reflects challenges in fluorination synthesis, contrasting with simpler alkylamine hydrochlorides .

Analytical Considerations :

- While direct stability data for 2-fluorobutan-1-amine hydrochloride are absent in the evidence, RP-HPLC methods (e.g., accuracy and solution stability assays for related hydrochlorides) suggest standardized protocols for purity assessment .

Research Implications

- Fluorinated amines are pivotal in optimizing drug candidates for improved pharmacokinetics, as seen in FDA-approved fluorinated drugs like fluoxetine .

Actividad Biológica

2-Fluorobutan-1-amine hydrochloride is a fluorinated amine that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, including increased metabolic stability and altered lipophilicity. This article reviews the biological activity of 2-Fluorobutan-1-amine hydrochloride, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

2-Fluorobutan-1-amine hydrochloride has the molecular formula C4H10ClFN and a molecular weight of 137.58 g/mol. The presence of a fluorine atom can significantly influence the compound's interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C4H10ClFN |

| Molecular Weight | 137.58 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of 2-Fluorobutan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems. Compounds with similar structures have been shown to act as modulators of various receptors, including adrenergic and histaminergic receptors.

Neurotransmitter Modulation

- Adrenergic Receptors : Fluorinated amines can enhance the affinity for adrenergic receptors, which play a crucial role in the sympathetic nervous system.

- Histamine Receptors : Similar compounds have been reported to interact with H1 and H3 histamine receptors, potentially influencing allergic responses and neurological functions.

Case Study: Neuropharmacological Effects

A study investigated the effects of various fluorinated amines on central nervous system (CNS) activity. It was found that 2-Fluorobutan-1-amine hydrochloride exhibited significant binding affinity to H1 receptors, suggesting potential applications in treating allergies or as an antihistamine.

Key Findings:

- Binding Affinity : The compound showed a binding affinity comparable to established antihistamines.

- CNS Penetration : Due to its small size and lipophilicity, it is hypothesized that 2-Fluorobutan-1-amine hydrochloride can cross the blood-brain barrier (BBB), which is critical for CNS-targeted therapies.

In Vitro Studies

In vitro assays demonstrated that 2-Fluorobutan-1-amine hydrochloride could inhibit certain enzymatic pathways associated with neurotransmitter degradation, indicating potential neuroprotective effects.

| Study Type | Result |

|---|---|

| Binding Assay | High affinity for H1 receptors |

| Enzyme Inhibition | Reduced degradation of neurotransmitters |

Therapeutic Applications

The unique properties of 2-Fluorobutan-1-amine hydrochloride suggest several therapeutic applications:

- Antihistamines : Potential use in allergy treatments due to H1 receptor antagonism.

- Neuroprotective Agents : Possible applications in neurodegenerative diseases by modulating neurotransmitter levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.